molecular formula C8H6BrIN2 B13693017 4-Bromo-5-iodo-6-methyl-1H-indazole

4-Bromo-5-iodo-6-methyl-1H-indazole

Cat. No.: B13693017
M. Wt: 336.95 g/mol
InChI Key: GCIDCSLTALPMFB-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-6-methyl-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of 6-methyl-1H-indazole using bromine and iodine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-iodo-6-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-iodo-6-methyl-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a core structure in the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-6-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, resulting in potent biological effects .

Comparison with Similar Compounds

  • 5-Bromo-1H-indazole
  • 6-Iodo-1H-indazole
  • 4-Methyl-1H-indazole

Comparison: 4-Bromo-5-iodo-6-methyl-1H-indazole is unique due to the simultaneous presence of bromine, iodine, and a methyl group. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives. For instance, the presence of both bromine and iodine can enhance its ability to participate in coupling reactions, while the methyl group can affect its lipophilicity and membrane permeability .

Properties

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

IUPAC Name

4-bromo-5-iodo-6-methyl-1H-indazole

InChI

InChI=1S/C8H6BrIN2/c1-4-2-6-5(3-11-12-6)7(9)8(4)10/h2-3H,1H3,(H,11,12)

InChI Key

GCIDCSLTALPMFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1I)Br

Origin of Product

United States

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